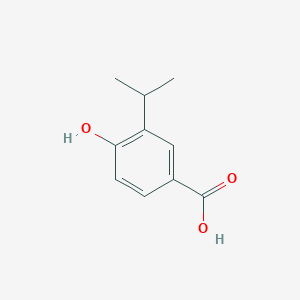

4-Hydroxy-3-isopropylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRDEPDQYBDIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859034-02-9 | |

| Record name | 4-hydroxy-3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Hydroxy 3 Isopropylbenzoic Acid

Historical Development of Synthetic Routes to Benzoic Acid Derivatives

The journey to produce tailored benzoic acid derivatives is built upon a rich history of synthetic innovation. Initially, benzoic acid itself was obtained through the dry distillation of gum benzoin (B196080) in the 16th century. researchgate.netprepchem.com The first major industrial leap came with the development of processes involving the hydrolysis of benzotrichloride. researchgate.netprepchem.com However, this method was often plagued by the formation of chlorinated impurities. researchgate.netprepchem.com

A significant advancement was the advent of oxidizing alkylbenzenes. Early methods utilized potent and often harsh oxidizing agents like potassium permanganate (B83412) or nitric acid to convert the alkyl side chains of toluene (B28343) and its derivatives into the corresponding carboxylic acids. google.com While effective, these stoichiometric oxidations generated considerable waste.

The mid-20th century saw a paradigm shift with the commercialization of liquid-phase air oxidation of toluene, a method that is still widely used today for the production of benzoic acid. researchgate.netchemicalbook.com This process, typically catalyzed by cobalt or manganese salts, offers high yields and is considered more environmentally benign due to the use of air as the oxidant. researchgate.netchemicalbook.com

Other classical methods that have contributed to the synthetic chemist's toolbox for accessing benzoic acid derivatives include the carbonation of Grignard reagents (reaction of an aryl magnesium halide with carbon dioxide) and the hydrolysis of benzonitriles. researchgate.netwikipedia.org These foundational reactions paved the way for the more sophisticated and regioselective strategies employed today for the synthesis of complex molecules like 4-hydroxy-3-isopropylbenzoic acid.

Contemporary Synthetic Strategies for this compound

The synthesis of this compound presents a distinct challenge: the precise installation of three different functional groups—hydroxyl, isopropyl, and carboxyl—onto a benzene (B151609) ring at specific positions. Modern synthetic approaches are designed to address this challenge with high degrees of control and efficiency.

Regioselective Functionalization Approaches

A plausible and widely practiced strategy for constructing substituted phenols is the Friedel-Crafts alkylation . wikipedia.orgjk-sci.com In the context of this compound, a logical precursor would be 4-hydroxybenzoic acid. The isopropylation of 4-hydroxybenzoic acid would be directed by the existing hydroxyl and carboxyl groups. The hydroxyl group is a strong activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The regioselectivity of the isopropylation would depend on the reaction conditions and the catalyst used. To achieve the desired 3-isopropylation, the para-position is already blocked, and the strong activating effect of the hydroxyl group would direct the incoming isopropyl group to one of the ortho positions (C3 or C5).

An alternative, and perhaps more controllable, route involves the Kolbe-Schmitt reaction . wikipedia.orgbyjus.comnumberanalytics.com This reaction introduces a carboxyl group onto a phenoxide ion using carbon dioxide, typically under pressure and elevated temperature. wikipedia.orgbyjus.com For the synthesis of this compound, one could envision starting with 2-isopropylphenol (B134262). The Kolbe-Schmitt carboxylation of 2-isopropylphenol would likely yield a mixture of isomers, with the desired this compound being one of the products. The regioselectivity of this carboxylation is sensitive to factors such as the counter-ion of the phenoxide and the reaction temperature. wikipedia.org

A third approach could involve the synthesis of 2-isopropylphenol as a key intermediate, followed by a separate carboxylation step. The synthesis of 2-isopropylphenol can be achieved through the alkylation of phenol (B47542) with isopropanol (B130326) or propylene (B89431) in the presence of an acid catalyst. prepchem.comgoogle.com Subsequent carboxylation would then lead to the target molecule.

Mechanistic Studies of Reaction Pathways

The mechanism of the Friedel-Crafts alkylation of phenols is complex. The reaction is catalyzed by a Lewis acid, which activates the alkylating agent (e.g., isopropyl chloride or isopropene) to form a carbocation or a polarized complex. wikipedia.orgjk-sci.com The electron-rich phenol then attacks this electrophile. The oxygen atom of the hydroxyl group can also coordinate with the Lewis acid, which can deactivate the ring towards electrophilic substitution. stackexchange.com Therefore, careful selection of the catalyst and reaction conditions is crucial to favor C-alkylation over O-alkylation and to achieve the desired regioselectivity.

In the Kolbe-Schmitt reaction, the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of carbon dioxide. The reaction is believed to proceed through the formation of a chelated intermediate between the phenoxide, the counter-ion, and carbon dioxide, which favors ortho-carboxylation. byjus.com However, at higher temperatures, the thermodynamic product, the para-isomer, can be favored. For 2-isopropylphenol, the steric hindrance from the isopropyl group at the 2-position would likely influence the position of carboxylation.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several green approaches can be considered.

One such approach is the use of solid acid catalysts for Friedel-Crafts alkylation, replacing traditional corrosive and difficult-to-recycle Lewis acids like aluminum chloride. chemicalbook.com Zeolites and other solid acids are often reusable and can lead to cleaner reactions with easier product separation. For instance, in a related synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid, a solid acid catalyst was employed with isopropanol, and the reaction was driven by microwave irradiation, which can significantly reduce reaction times and energy consumption. chemicalbook.com

Biocatalysis offers another promising green alternative. While a direct biocatalytic route to this compound is not widely reported, the microbial synthesis of precursors like 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated. nih.govnih.gov Future research could focus on developing engineered enzymes for the regioselective isopropylation of such bio-based precursors. The use of enzymes in reactions like the Kolbe-Schmitt carboxylation is also an area of active research, potentially allowing for milder reaction conditions and higher selectivity. nih.gov

Novel Catalyst Systems in this compound Synthesis

The development of novel catalyst systems is a key driver of innovation in the synthesis of substituted benzoic acids. For the isopropylation step, moving beyond traditional Lewis acids, synergistic catalyst systems are being explored. For example, a combination of a cesium-modified heteropolyacid and clay has shown high activity and selectivity in the isopropylation of phenol. acs.org Such catalysts can be fine-tuned to control the regioselectivity of the alkylation.

In the realm of carboxylation, while the Kolbe-Schmitt reaction is well-established, research into catalytic carboxylation under milder conditions is ongoing. This includes the use of transition metal catalysts that can activate C-H bonds for direct carboxylation, potentially avoiding the need for high pressures of CO2.

The following table summarizes catalyst systems used in related syntheses, which could be adapted for the production of this compound.

| Reaction Type | Catalyst System | Substrate/Reagent | Product | Reference |

| Isopropylation | Aluminum phenolate | Phenol, Propylene | o-isopropyl phenol | google.com |

| Isopropylation | Amorphous aluminosilicate | Phenol, Isopropanol | Isopropylphenol | |

| Isopropylation | 20% (w/w) Cs2.5H0.5PW12O40/K-10 clay | Phenol, Isopropanol | 2,6-diisopropylphenol | acs.org |

| Carboxylation | Potassium Carbonate | Salicylic Acid | p-hydroxybenzoic acid | orgsyn.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters.

For a Friedel-Crafts isopropylation of a precursor like 4-hydroxybenzoic acid, key parameters to consider include:

Temperature: Higher temperatures can lead to polysubstitution and isomerization.

Catalyst Loading: The amount of Lewis acid can influence the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

Reaction Time: Monitoring the reaction progress is crucial to maximize the yield of the desired product and minimize side reactions.

In the case of a Kolbe-Schmitt carboxylation of 2-isopropylphenol, optimization would focus on:

Temperature and Pressure: These are critical parameters that control the regioselectivity of the carboxylation.

Counter-ion: The choice of alkali metal for the phenoxide can influence the ortho/para product ratio.

Reaction Time: Prolonged reaction times at high temperatures can lead to decarboxylation or rearrangement.

The table below presents reaction conditions from the synthesis of a related di-isopropylated compound, highlighting the types of parameters that would need to be optimized for the target molecule.

| Parameter | Condition | Outcome | Reference |

| Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic acid | |||

| Reactants | 4-Hydroxybenzoic acid, Isopropanol | chemicalbook.com | |

| Catalyst | Solid Acid | chemicalbook.com | |

| Temperature | 40 - 60 °C | chemicalbook.com | |

| Method | Microwave irradiation (500W) | Reaction completes in 1-3 hours | chemicalbook.com |

| Yield | 78% | High purity after crystallization | chemicalbook.com |

By systematically studying these parameters, synthetic routes to this compound can be refined to be more efficient, selective, and economically viable.

Scale-Up Considerations and Process Chemistry Research

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations centered on reaction control, process efficiency, and product purity. While detailed industrial-scale production data for this compound is not extensively published, insights can be drawn from the process chemistry of analogous compounds, such as its close relative, 4-hydroxy-3,5-diisopropylbenzoic acid, which is an intermediate in the synthesis of the anesthetic propofol.

A significant challenge in the large-scale synthesis of this compound is the management of electrophilic substitution on the phenol ring to ensure mono-isopropylation. The hydroxyl group of the starting material, 4-hydroxybenzoic acid, is an activating group, directing the incoming isopropyl group to the ortho positions. However, the reaction conditions must be carefully optimized to prevent over-alkylation, which leads to the formation of 4-hydroxy-3,5-diisopropylbenzoic acid as a significant byproduct. In some patented processes for producing the di-isopropylated analog, 4-hydroxy-3-(propan-2-yl)benzoic acid is explicitly mentioned as a mono-alkylated impurity that needs to be removed. googleapis.com

Key process chemistry research areas for the successful scale-up of this compound synthesis include:

Control of Alkylation: Fine-tuning the molar ratio of the alkylating agent (e.g., isopropyl alcohol or diisopropyl ether) to 4-hydroxybenzoic acid is critical. An excess of the alkylating agent, while potentially increasing the reaction rate, will invariably lead to a higher percentage of the di-substituted product.

Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst, typically a strong mineral acid like sulfuric acid, play a crucial role in the reaction kinetics and selectivity. google.com Reaction temperature and time are also key parameters that must be precisely controlled. Lower temperatures may favor mono-alkylation but could lead to slower reaction rates and incomplete conversion.

Solvent Selection and Work-up Procedures: The use of appropriate solvents is essential for managing reaction heat, controlling viscosity, and facilitating product isolation. Post-reaction work-up, often involving neutralization and extraction, must be designed to efficiently separate the desired product from unreacted starting materials, the di-isopropyl byproduct, and other impurities. nih.gov Purification of the crude product, for instance through recrystallization, is a critical step to achieve the desired purity.

Process Intensification and Alternative Routes:

Modern approaches such as continuous flow chemistry offer potential advantages for the scaled-up synthesis of related compounds. nih.gov Continuous flow reactors can provide superior control over reaction parameters like temperature and residence time, potentially leading to improved selectivity and yield of the mono-isopropyl derivative. This methodology has been successfully applied to the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, demonstrating its potential for process intensification. nih.gov

Alternative and greener synthetic routes are also an area of active research. Microbial synthesis presents a sustainable option, with engineered microorganisms capable of producing 4-hydroxybenzoic acid from renewable feedstocks. nih.gov While not yet demonstrated for the direct synthesis of this compound, this approach could provide a bio-based route to the precursor, reducing reliance on petrochemical sources.

Data from Process Research on a Related Compound:

The following table summarizes reaction optimization data from a study on the synthesis of the related compound, 4-hydroxy-3,5-diisopropylbenzoic acid, which provides insights into the types of parameters that would be critical in the scale-up of this compound.

| Entry | Reactant Ratio (4-HBA:Alk. Agent) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | 1:2.5 | H₂SO₄ | 60-65 | 2-4 | High | Batch process for di-isopropylation. google.com |

| 2 | 1:2.2 (in flow) | H₂SO₄ | 60 | 0.5 (residence) | 85 | Continuous flow synthesis of di-isopropyl analog. nih.gov |

| 3 | 1:5.6 | Solid Acid | 40-60 | 1-3 | 78 | Microwave-assisted synthesis of di-isopropyl analog. chemicalbook.com |

This table is illustrative and based on the synthesis of a related di-isopropyl compound. The optimal conditions for the selective synthesis of the mono-isopropyl derivative would require specific process development and optimization.

Ultimately, the successful scale-up of this compound production hinges on a thorough understanding of the reaction mechanism and kinetics to control the degree of alkylation, coupled with efficient purification strategies to isolate the desired product at the required purity for its intended applications.

Iii. Chemical Reactivity and Derivatization of 4 Hydroxy 3 Isopropylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 4-Hydroxy-3-isopropylbenzoic acid is substituted with two activating groups (the hydroxyl and isopropyl groups) and one deactivating group (the carboxylic acid). The hydroxyl group is a powerful activating, ortho-, para-directing group, while the isopropyl group is a weaker activating, ortho-, para-director. The carboxylic acid group is a meta-directing deactivator. The combined influence of these substituents makes the aromatic ring highly susceptible to electrophilic attack, primarily at the positions ortho and para to the potent hydroxyl group.

Given the substitution pattern, the available positions for electrophilic attack are C5 (ortho to -OH and meta to -COOH) and, to a lesser extent, C2 (ortho to both -OH and -COOH, which is sterically hindered). The position C5 is the most electronically enriched and sterically accessible site for incoming electrophiles.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid, typically in the presence of a sulfuric acid catalyst, is expected to introduce a nitro group (-NO₂) onto the ring. Based on the directing effects, the primary product would be 4-hydroxy-3-isopropyl-5-nitrobenzoic acid. The nitration of the parent 4-hydroxybenzoic acid with dilute nitric acid yields 4-hydroxy-3-nitrobenzoic acid, demonstrating the strong directing power of the hydroxyl group. google.com

Halogenation: The introduction of halogens (Cl, Br, I) can be achieved using various halogenating agents. For instance, reaction with bromine in a suitable solvent would likely yield 4-hydroxy-3-isopropyl-5-bromobenzoic acid. The reaction of benzoic acids with halogenating agents in the presence of an alkaline compound is a known method for producing halogenated benzoic acids. google.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. The commercially available compound 4-Hydroxy-3-isopropyl-5-sulfobenzoic acid confirms that sulfonation occurs at the C5 position. bldpharm.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Hydroxy-3-isopropyl-5-nitrobenzoic acid |

| Bromination | Br₂ | 4-Hydroxy-3-isopropyl-5-bromobenzoic acid |

| Sulfonation | H₂SO₄ / SO₃ | 4-Hydroxy-3-isopropyl-5-sulfobenzoic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds through nucleophilic acyl substitution.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. A significant challenge in the esterification of phenolic acids is preventing the simultaneous etherification of the phenolic hydroxyl group. google.comwikipedia.org To achieve selective esterification of the carboxylic acid, specific methods are employed, such as using an excess of a water-containing C₁-C₃ alcohol in a water-immiscible solvent. google.comwikipedia.org This process allows for the continuous removal of water, driving the equilibrium towards the ester product while minimizing side reactions at the phenolic site.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated." A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the amide. nih.gov

Table 2: Common Reactions of the Carboxylic Acid Moiety

| Transformation | Reagent(s) | Product Type |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂), Activating Agent (e.g., DCC) | Amide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.govlibretexts.org Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another potent reagent for reducing carboxylic acids. nih.govlibretexts.org Borane is particularly noteworthy as it reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reductions. nih.gov For example, a nitro group on the ring would likely remain untouched during a borane reduction of the carboxyl group.

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide. This reaction is particularly relevant in the synthesis of certain phenols. For instance, the related compound 4-hydroxy-3,5-diisopropylbenzoic acid undergoes decarboxylation in the presence of high-boiling solvents and a catalyst, such as an alkali metal hydroxide, to produce 2,6-diisopropylphenol, a widely used anesthetic. masterorganicchemistry.comfrancis-press.com Similarly, this compound can be decarboxylated to yield 2-isopropylphenol (B134262). The aerobic transformation of 4-hydroxybenzoic acid to phenol (B47542) has also been documented in certain microorganisms.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive center, capable of undergoing etherification, esterification, and oxidation.

Etherification: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis. This reaction involves deprotonating the phenol with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. masterorganicchemistry.comyoutube.com This highly nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. libretexts.orgmasterorganicchemistry.com This method is highly versatile for preparing a wide range of alkyl or aryl ethers from the phenolic group.

Esterification: While the carboxylic acid is more readily esterified, the phenolic hydroxyl can also be acylated to form a phenolic ester. The Schotten-Baumann reaction is a classic method for this transformation. chemistry-reaction.comchemistnotes.com It typically involves reacting the phenol with an acyl chloride (like benzoyl chloride) in the presence of an aqueous base (e.g., sodium hydroxide). chemistnotes.combyjus.com The base neutralizes the HCl byproduct and facilitates the reaction, which often occurs in a two-phase solvent system. wikipedia.org

Table 3: Common Reactions of the Phenolic Hydroxyl Group

| Transformation | Common Method | Reagent(s) | Product Type |

| Etherification | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Phenolic Ether |

| Esterification | Schotten-Baumann Reaction | Acyl Chloride (R'-COCl), Aqueous Base (e.g., NaOH) | Phenolic Ester |

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Phenols can be oxidized to quinones, which are highly conjugated diketones. The oxidation of phenolic compounds can be complex, and the specific product depends on the oxidant and reaction conditions. The oxidation of related phenolic compounds, such as guaiacylacetone, with reagents like dichlorodicyanobenzoquinone (DDQ) can lead to the formation of quinone methide intermediates and ultimately polymeric structures or other adducts. rsc.org The presence of the electron-donating hydroxyl and isopropyl groups on the ring facilitates oxidation. Depending on the conditions, this compound could be oxidized to an ortho-quinone or a para-quinone derivative, although the latter would require cleavage of a substituent. The antioxidant properties of phenols are linked to their ease of oxidation. nih.gov

Modification of the Isopropyl Side Chain

The isopropyl group, while generally stable, possesses a reactive benzylic hydrogen atom. This C-H bond, being adjacent to the benzene ring, is weaker than typical alkyl C-H bonds and is susceptible to specific oxidative transformations.

A primary reaction involving the isopropyl side chain is its oxidation. Strong oxidizing agents can convert the isopropyl group into a carboxylic acid, a reaction characteristic of alkylbenzenes that possess at least one benzylic hydrogen. masterorganicchemistry.com For this compound, this would lead to the formation of 4-hydroxyisophthalic acid.

The reaction typically proceeds under harsh conditions using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The initial step is the homolytic cleavage of the benzylic C-H bond. masterorganicchemistry.com This transformation is significant as it converts an electron-donating alkyl group into an electron-withdrawing carboxyl group, thereby altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com Milder, more selective methods for benzylic oxidation using reagents like iodylbenzene (IBX) or electrochemistry have also been developed for various substrates. masterorganicchemistry.com

Table 1: Representative Conditions for Benzylic Oxidation

| Oxidizing Agent | Typical Conditions | Product from this compound |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | 4-Hydroxyisophthalic acid |

| Chromic Acid (H₂CrO₄) | Generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄/H₂O | 4-Hydroxyisophthalic acid |

| Oxygen (O₂) / Catalysts | Co(OAc)₂/NaBr/AcOH | 4-Hydroxyisophthalic acid |

Chemo-, Regio-, and Stereoselective Synthetic Exploitation of this compound

The presence of multiple reactive sites on this compound makes selective transformations a key challenge and opportunity in its synthetic application. Chemists can exploit the differing reactivity of the functional groups and the directing effects on the aromatic ring to achieve desired products with high precision.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the main challenge is to selectively modify either the carboxylic acid or the phenolic hydroxyl group.

Selective Esterification: The carboxylic acid group can be selectively esterified in the presence of the phenolic hydroxyl group. This is often achieved by reacting the acid with an alkyl halide under basic conditions that are mild enough not to deprotonate the phenol significantly. For instance, reacting 4-hydroxybenzoic acid with benzyl (B1604629) chloride in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine results in the formation of the corresponding benzyl ester, demonstrating the higher reactivity of the carboxylic acid towards this type of esterification. google.com This method avoids the need for protecting the phenolic group.

Selective Etherification: Conversely, the phenolic hydroxyl group can be selectively alkylated. A common strategy involves first protecting the more acidic carboxylic acid group, typically as an ester. The resulting ester can then be treated with an alkylating agent (e.g., an alkyl halide) and a suitable base (like potassium carbonate) to form an ether at the phenolic position. Subsequent hydrolysis of the ester group regenerates the carboxylic acid, yielding a phenolic ether derivative.

Regioselectivity pertains to the control of the position of attack during reactions on the aromatic ring, such as electrophilic aromatic substitution. The substitution pattern of this compound strongly directs incoming electrophiles.

Directing Effects: The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are activating, ortho-, para-directors, while the carboxylic acid (-COOH) group is a deactivating, meta-director. quora.com

The -OH group at C4 directs to C3 (blocked) and C5.

The -isopropyl group at C3 directs ortho to C2 and C6, and para to the C1-C4 axis (positions not directly available).

The -COOH group at C1 directs to C3 (blocked) and C5.

Favored Position: The combined influence of these groups creates a strong bias for electrophilic substitution at the C5 position, which is ortho to the powerful activating hydroxyl group and meta to the deactivating carboxyl group.

Examples of regioselective reactions include:

Nitration: Nitration of similar phenolic acids, such as 4-hydroxybenzoic acid, with nitric acid proceeds with high regioselectivity to place the nitro group ortho to the hydroxyl group. google.com For the title compound, this would result in the formation of 4-hydroxy-3-isopropyl-5-nitrobenzoic acid.

Halogenation: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst would also be expected to occur selectively at the C5 position.

Table 2: Regioselective Substitution Reactions

| Reaction | Reagent | Expected Major Product | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 4-Hydroxy-3-isopropyl-5-nitrobenzoic acid | C5 |

| Bromination | Br₂ / FeBr₃ or NBS | 5-Bromo-4-hydroxy-3-isopropylbenzoic acid | C5 |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 5-Alkyl-4-hydroxy-3-isopropylbenzoic acid | C5 |

While this compound itself is achiral, it can be used as a precursor in stereoselective syntheses to create chiral molecules. This involves reactions that introduce a new stereocenter with control over its three-dimensional arrangement.

A plausible synthetic route to introduce chirality would be the modification of the isopropyl group.

Oxidation to a Prochiral Ketone: Benzylic oxidation of the isopropyl group under controlled conditions could yield an acetyl group, forming 3-acetyl-4-hydroxybenzoic acid. The carbonyl carbon of the acetyl group is prochiral.

Asymmetric Reduction: The resulting ketone can then be subjected to stereoselective reduction. Using a chiral reducing agent, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, or enzymatic reduction could convert the ketone into a secondary alcohol with a high degree of enantiomeric excess, yielding either the (R) or (S) enantiomer of 3-(1-hydroxyethyl)-4-hydroxybenzoic acid.

This type of strategy, creating a prochiral center and then using a chiral reagent or catalyst to induce stereoselectivity, is a fundamental concept in modern organic synthesis. youtube.com While specific literature for this exact sequence on this compound is not prominent, the principles are well-established with similar phenolic structures. nih.gov

Iv. Advanced Spectroscopic and Structural Elucidation Studies of 4 Hydroxy 3 Isopropylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Hydroxy-3-isopropylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The isopropyl group gives rise to a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH). The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being indicative of the 1,2,4-trisubstitution pattern. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups typically appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbon of the carboxylic acid group, the six distinct carbons of the aromatic ring (four substituted and two unsubstituted), and the two different carbons of the isopropyl group (methine and methyl carbons). The chemical shifts for these carbons fall into predictable ranges, confirming the presence of the key functional groups. For instance, the carboxylic acid carbon is typically observed downfield (around 170 ppm), while the aromatic carbons appear in the 110–160 ppm range. uky.edu

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -CH(CH₃)₂ | ~1.2 | Doublet | -CH(CH₃)₂ | ~23 |

| -CH(CH₃)₂ | ~3.3 | Septet | -CH(CH₃)₂ | ~27 |

| Aromatic H | ~6.9 | Doublet | Aromatic C | ~115-160 |

| Aromatic H | ~7.7 | Multiplet | Aromatic C-COOH | ~122 |

| Aromatic H | ~7.8 | Multiplet | Aromatic C-OH | ~160 |

| Phenolic -OH | Variable | Broad Singlet | Aromatic C-isopropyl | ~138 |

| Carboxylic -COOH | Variable (>10) | Broad Singlet | COOH | ~172 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₃), the calculated molecular weight is approximately 180.20 g/mol . uky.edu High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

Electron Ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic carboxylic acids, characteristic fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in a prominent peak at M-17. For benzoic acid, this leads to the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often the base peak. docbrown.info

Loss of a carboxyl group (-COOH): This gives a peak at M-45. docbrown.infolibretexts.org

Decarboxylation: Loss of CO₂ from the molecular ion can also occur.

Cleavage of the isopropyl group: Fragmentation can involve the loss of a methyl group (-CH₃, M-15) or the entire isopropyl group.

In the case of this compound, the molecular ion peak [M]⁺ would be expected at m/z 180. The fragmentation pattern would likely be influenced by both the carboxylic acid and the isopropyl substituent, leading to a complex but interpretable spectrum. A reported GC-MS analysis showed a top peak at m/z 151 and a second highest peak at m/z 180. The peak at m/z 180 corresponds to the molecular ion, while the peak at m/z 151 could arise from the loss of an ethyl group, although loss of CHO (29 amu) is a plausible fragmentation.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 163 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid |

| 135 | [M - COOH]⁺ | Loss of the carboxyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch typically appears as a sharper band around 3200-3600 cm⁻¹.

C-H Stretching: Absorptions for the aromatic C-H bonds are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. For comparison, 4-hydroxybenzoic acid shows a carbonyl peak around 1673 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations are found in the fingerprint region (below 1400 cm⁻¹) and contribute to the unique pattern of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. The hydroxyl and carboxyl groups are auxochromes that can modify the absorption wavelength (λ_max) and intensity. Benzoic acid derivatives typically exhibit two main absorption bands in the UV region. The presence of the hydroxyl group, in particular, is known to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzoic acid. Studies on similar compounds like 4-hydroxybenzoic acid show absorption maxima that can be influenced by solvent and pH. nist.govspectrabase.com

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid crystalline state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring, the conformation of the isopropyl and carboxyl groups relative to the ring, and, most importantly, the intermolecular interactions that govern the crystal packing.

A key feature of benzoic acid derivatives is their tendency to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. researchgate.net The phenolic hydroxyl group can also participate in hydrogen bonding, potentially leading to more complex, three-dimensional networks.

Polymorphism: Many organic compounds, including substituted benzoic acids, can exist in more than one crystalline form, a phenomenon known as polymorphism. uky.edunih.govrsc.org Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. While no specific crystallographic studies or reports of polymorphism for this compound are currently available in the surveyed literature, the potential for its existence is high due to the conformational flexibility of the substituents and the various possible hydrogen bonding arrangements. Studies on related molecules like 3-methyl-2-(phenylamino)benzoic acid have shown that the substitution pattern is a key determinant of polymorphism. uky.edu The investigation of polymorphism is critical, particularly in the pharmaceutical and materials science fields.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry and conformation of a molecule in solution. ECD, which operates in the UV-visible range, provides similar information based on electronic transitions.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the carboxylic acid or hydroxyl group with a chiral moiety, the resulting derivatives could be studied by VCD and ECD. These techniques would be invaluable for determining the absolute configuration of the newly formed stereocenters. While these methods are powerful, there are no specific VCD or ECD studies reported in the literature for chiral derivatives of this compound.

V. Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Isopropylbenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (the optimized geometry) of a molecule.

For aromatic compounds like 4-Hydroxy-3-isopropylbenzoic acid, DFT methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to predict geometric and electronic parameters. nih.gov The optimized structure provides data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 4-hydroxy-3-methylbenzoic acid show that repulsion between adjacent substituents (like the carboxyl, hydroxyl, and alkyl groups) can cause slight deviations from the perfect 120° angles of a planar benzene (B151609) ring. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and kinetic properties. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Quantum Chemical Descriptors for a Substituted Benzoic Acid Analogue (Note: Data is illustrative for a related benzoic acid derivative, as specific data for this compound is not readily available in published literature.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.82 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.82 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.00 eV | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.82 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.82 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.32 eV | Measure of the ability to attract electrons. |

| Global Hardness (η) | 2.50 eV | Measure of resistance to change in electron distribution. |

Source: Based on data for 4-(carboxyamino)-benzoic acid. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of newly synthesized compounds.

DFT calculations can predict the vibrational modes of a molecule. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the calculation's assumption of a harmonic oscillator model and the absence of environmental effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov Studies on related compounds like 4-hydroxy-3-methylbenzoic acid have shown excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes for C-H, O-H, C=O, and other functional groups. nih.gov

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. Comparing these predicted shifts for different possible isomers or conformers with experimental data is a powerful technique for confirming a molecule's stereochemistry and constitution. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 4-hydroxy-3-methylbenzoic acid (Note: This table demonstrates the methodology using a closely related analogue.)

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3285 | - | 3288 |

| C-H Stretch (Aromatic) | 2980 | 3077 | 3080 |

| C=O Stretch (Carboxylic Acid) | 1690 | 1692 | 1685 |

| C-C Stretch (Ring) | 1610 | 1612 | 1615 |

| O-H Bend (In-plane) | 1437 | 1370 | 1435 |

Source: Based on data from the study of 4-hydroxy-3-methylbenzoic acid using the B3LYP/6-311++G(d,p) method. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Theoretical chemistry is a key tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed pathway.

For benzoic acid and its derivatives, computational studies have been used to explore reactions such as oxidation, decarboxylation, and radical-initiated processes. achmem.com For example, the reaction of benzoic acid with hydroxyl (•OH) radicals has been modeled using DFT to determine the energetics of different pathways, such as addition to the aromatic ring or hydrogen abstraction from the carboxylic acid or hydroxyl groups. achmem.com These calculations reveal the most likely reaction sites and the energy barriers associated with each step, which are critical for predicting reaction kinetics and product distributions. achmem.com

Table 3: Example of Calculated Reaction Energetics for Benzoic Acid Radical Reactions (Note: This table illustrates the type of data obtained from mechanistic studies on the parent benzoic acid structure.)

| Reaction Pathway | Potential Energy Barrier (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| OH radical addition to ortho-position | 1.59 | -19.42 |

| OH radical addition to meta-position | 2.15 | -16.15 |

| OH radical addition to para-position | 1.71 | -18.79 |

| H-abstraction from carboxylic acid by OH | 4.91 | -16.79 |

Source: Based on data from a study on the reaction of benzoic acid with OH radicals. achmem.com

Molecular Docking and Dynamics Simulations for Biological Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sigmaaldrich.com The process involves sampling a large number of possible conformations and scoring them based on binding affinity. Studies on various benzoic acid derivatives have used docking to explore their potential as inhibitors of enzymes like SARS-CoV-2 main protease or tyrosyl-tRNA synthetase. sigmaaldrich.combldpharm.com The results provide a binding energy score and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. Starting from a docked pose, MD simulates the movement of atoms in the ligand-protein complex over time (from nanoseconds to microseconds). This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein or ligand, and calculate more rigorous binding free energies.

Table 4: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target (Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| S. aureus Tyrosyl-tRNA Synthetase (example) | -7.5 | Asp194 | Hydrogen Bond (with -COOH group) |

| Gly48 | Hydrogen Bond (with -OH group) | ||

| Pro52, Met148 | Hydrophobic Interaction (with isopropyl group) |

Source: Based on methodologies described for other coumarin (B35378) and benzoic acid derivatives. bldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives.

In a QSAR study, a set of derivatives with known activities (e.g., antimicrobial potency) is used as a training set. For each molecule, a variety of "molecular descriptors" are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing branching and shape), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity. A robust QSAR model, validated by statistical metrics like the correlation coefficient (r²) and cross-validation coefficient (q²), can then be used to predict the activity of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test in the lab.

Table 5: Example of a QSAR Model for Antimicrobial Activity of Benzoic Acid Derivatives (Note: This table presents a hypothetical QSAR equation to illustrate the concept.)

| Hypothetical QSAR Model Equation | |

|---|---|

| Equation | pMIC = 0.85 * (¹χv) - 1.23 * (J) + 0.45 * (LogP) + 2.15 |

| Statistical Parameters | n = 25, r² = 0.91, q² = 0.85, F = 65.7 |

| Descriptor Definitions | |

| pMIC | Logarithm of the minimum inhibitory concentration (measure of activity). |

| ¹χv | First-order valence molecular connectivity index (relates to atom connectivity and valence electrons). |

| J | Balaban topological index (a highly discriminating distance-based topological index). |

| LogP | Logarithm of the octanol-water partition coefficient (measure of hydrophobicity). |

Source: Based on descriptors and models used for p-hydroxy benzoic acid derivatives.

Vi. Investigation of 4 Hydroxy 3 Isopropylbenzoic Acid As a Precursor in Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Biologically Active Scaffolds

The chemical structure of 4-hydroxy-3-isopropylbenzoic acid, featuring a hydroxyl group and a carboxylic acid function on a substituted benzene (B151609) ring, makes it a versatile starting material for the synthesis of more complex molecules. These functional groups provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

One notable application is in the synthesis of inhibitors for Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. nih.gov For instance, the scaffold of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide, a known Hsp90 inhibitor, can be synthesized from precursors related to this compound. nih.gov The synthetic routes often involve coupling reactions that build upon the benzoic acid core to introduce pharmacophoric elements necessary for biological activity.

Furthermore, the substituted benzoic acid motif is a common feature in various pharmaceuticals and agrochemicals. The versatility of this compound allows for its incorporation into a wide range of biologically active scaffolds, including those with antimicrobial properties. nih.gov For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess activity against multidrug-resistant bacterial and fungal pathogens. nih.gov

Rational Design of Derivatives and Analogues based on the this compound Core

The development of novel therapeutic agents from the this compound core relies on the principles of rational drug design. This involves modifying the parent structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy is the exploration of the structure-activity relationship (SAR) by systematically altering different parts of the molecule.

For Hsp90 inhibitors, a ligand-based design approach has been employed, starting from a lead compound and making targeted modifications. nih.gov This can involve the synthesis of a variety of analogues to understand how different substituents on the phenyl ring and other parts of the scaffold influence inhibitory activity. nih.gov Similarly, in the development of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized through medicinal chemistry efforts, leading to compounds with nanomolar potency and excellent selectivity. nih.gov

The design of peptide-based drugs, such as derivatives of Sansalvamide A, also incorporates features known to be crucial for potency, including the use of aromatic moieties, D-amino acids, and N-methyl amino acids. nih.gov This highlights the broad applicability of rational design principles across different classes of molecules derived from simple benzoic acid precursors.

Mechanistic Exploration of Biological Activity (e.g., Enzyme Inhibition, Receptor Modulation) in in vitro Systems

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. In vitro assays are instrumental in elucidating how these compounds interact with their biological targets.

Heat Shock Protein 90 (Hsp90) Inhibitory Mechanisms

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth and survival, many of which are implicated in cancer. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov

Derivatives based on the this compound scaffold have been investigated as Hsp90 inhibitors. While some initial compounds showed weak activity, the development of new synthetic methods has enabled the creation of a library of analogues for SAR studies. nih.gov Some peptide analogues, like derivatives of Sansalvamide A, have been shown to bind to the N-middle domain of Hsp90, inhibiting its activity through an allosteric mechanism. nih.gov This prevents the binding of C-terminal client proteins, ultimately inducing apoptosis. nih.gov

Investigation of Antiviral Activities in Cellular Models (e.g., HCV replicon)

The global health burden of Hepatitis C Virus (HCV) infection has driven the search for new antiviral agents. nih.govnih.gov Natural compounds and their synthetic derivatives have shown promise in this area. nih.govresearchgate.net

Derivatives of this compound have been explored for their potential anti-HCV activity. For example, 3-hydroxy caruilignan C (3-HCL-C), a compound with a related structural motif, has been shown to reduce both protein and RNA levels of HCV in a subgenomic replicon system. nih.govnih.gov The mechanism of action for some antiviral compounds involves the inhibition of key viral enzymes like the NS5B RNA-dependent RNA polymerase or interference with viral entry into host cells. nih.gov

Enzyme Kinase Modulation Studies

Enzyme kinases are critical components of cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold can be incorporated into molecules designed to modulate kinase activity. While specific studies focusing solely on derivatives of this exact compound as kinase modulators are not extensively detailed in the provided context, the general principles of designing enzyme inhibitors are applicable. The interaction of small molecules with enzymes can be studied using techniques like fluorescence quenching to determine binding affinities and mechanisms. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

SAR studies are fundamental to the process of optimizing a lead compound into a drug candidate. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify the key molecular features required for potent and selective interaction with the target.

In the context of Hsp90 inhibitors, SAR studies on sulfonamide-based scaffolds have been conducted. nih.gov Although the initial compounds did not achieve the desired nanomolar activity, the synthetic strategies developed allow for the preparation of numerous analogues to further explore the SAR. nih.gov

For 12-lipoxygenase inhibitors, optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of compounds with significant potency and selectivity. nih.gov These studies revealed the importance of specific substituents and their positions on the aromatic rings for achieving high affinity and specificity for the target enzyme over related lipoxygenases and cyclooxygenases. nih.gov

The following table summarizes key findings from SAR studies of related scaffolds:

| Scaffold/Compound Class | Target | Key SAR Findings | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide (B165840) | 12-Lipoxygenase | Substitutions on the benzenesulfonamide ring and the benzylamino moiety significantly impact potency and selectivity. | nih.gov |

| Sansalvamide A derivatives | Hsp90 | Incorporation of aromatic moieties, D-amino acids, and N-methyl amino acids are key for potency. | nih.gov |

Prodrug Strategies and Chemical Modification for Enhanced Delivery

The therapeutic potential of many pharmacologically active molecules is often hampered by suboptimal physicochemical properties, leading to poor absorption, rapid metabolism, or inadequate distribution to the target site. Prodrug strategies represent a versatile approach to transiently modify a drug's structure to overcome these limitations. For a molecule like this compound, which possesses both a phenolic hydroxyl group and a carboxylic acid group, several chemical modification strategies can be envisioned to enhance its delivery profile. These modifications aim to create a bioreversible derivative that can revert to the active parent compound in vivo.

Ester Prodrugs of the Carboxylic Acid Group:

The carboxylic acid moiety of this compound can be esterified with various alcohols to yield a range of prodrugs with different physicochemical properties. The choice of the alcohol promoiety can be tailored to control the rate of hydrolysis and the release of the parent drug. For instance, simple alkyl esters can increase lipophilicity, while esters formed with amino alcohols can improve water solubility and potentially target specific transporters.

| Prodrug Type | Example Promoieties | Potential Advantages | Mechanism of Action |

| Simple Alkyl Esters | Methyl, Ethyl, Propyl | Increased lipophilicity, enhanced passive diffusion | Hydrolysis by ubiquitous esterases in plasma and tissues |

| Amino Acid Esters | Glycine, Alanine, Valine | Improved solubility, potential for active transport | Hydrolysis by esterases and peptidases |

| Double Ester Prodrugs | Acyloxymethyl esters | Rapid intracellular hydrolysis | Sequential hydrolysis by esterases |

Table 1: Hypothetical Ester Prodrug Strategies for the Carboxylic Acid Group of this compound

Ester and Carbonate Prodrugs of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is another key site for chemical modification. It can be converted into an ester or a carbonate, which masks its polarity and protects it from rapid phase II metabolism (e.g., glucuronidation or sulfation). The selection of the promoiety for the phenolic group can also influence the prodrug's stability and release kinetics.

| Prodrug Type | Example Promoieties | Potential Advantages | Mechanism of Action |

| Phenyl Esters | Acetate, Benzoate | Masking of phenolic group, increased lipophilicity | Hydrolysis by esterases |

| Carbonate Esters | Ethyl carbonate, Phenyl carbonate | Controlled release, tunable stability | Hydrolysis by esterases and carboxylesterases |

| Amino Acid Carbonates | Glycine carbonate, Valine carbonate | Enhanced solubility, potential for targeted delivery | Enzymatic hydrolysis by esterases and peptidases |

Table 2: Hypothetical Prodrug Strategies for the Phenolic Hydroxyl Group of this compound

Dual Prodrug Approaches:

For comprehensive optimization, both the carboxylic acid and the phenolic hydroxyl groups can be modified simultaneously. This dual-prodrug approach can lead to a significant increase in lipophilicity and a more controlled release profile. However, the synthesis and the in vivo conversion of such molecules can be more complex.

Research into the bioreversible derivatization of phenols has shown that plasma protein binding, particularly to human serum albumin (HSA), plays a crucial role in the stability and fate of prodrugs. nih.gov The design of prodrugs with fatty acid-like structures has been explored to leverage this interaction, potentially preventing rapid first-pass metabolism in the liver. nih.gov

The successful application of these prodrug strategies to this compound would depend on a careful balance between increased lipophilicity for enhanced absorption and sufficient aqueous solubility for formulation. Furthermore, the rate of hydrolysis of the prodrug is critical; it must be stable enough to reach the target site but readily cleavable to release the active parent compound. In vitro and in vivo pharmacokinetic studies would be essential to evaluate the stability, absorption, distribution, metabolism, and excretion (ADME) properties of any synthesized prodrugs.

Vii. Advanced Analytical Method Development for 4 Hydroxy 3 Isopropylbenzoic Acid and Its Metabolites Non Clinical Focus

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of phenolic compounds like 4-Hydroxy-3-isopropylbenzoic acid due to its high resolution and sensitivity. longdom.orglongdom.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Method development for this compound typically involves optimizing several parameters to achieve efficient separation from its isomers and potential metabolites. A simple, selective, and precise RP-HPLC method can be established using a C18 column with a gradient elution system. longdom.orglongdom.org For instance, a mobile phase consisting of an acidified aqueous component (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile) allows for the effective separation of polar aromatic acids. longdom.orghelixchrom.com Detection is commonly performed using a UV detector, with the wavelength set to maximize the analyte's absorbance, often around 230-255 nm. longdom.orghelixchrom.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity. While specific UPLC methods for this compound are not extensively detailed in the literature, the principles directly apply. A developed UPLC method would offer considerable advantages in throughput and separation efficiency, which is particularly valuable when analyzing complex sample matrices or resolving closely related metabolites.

Interactive Table 1: Representative HPLC Method Parameters for Analysis of Hydroxybenzoic Acids

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately nonpolar analytes like this compound. longdom.orglongdom.org |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile serves as the organic modifier to elute the analyte. longdom.org |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities and reduces analysis time compared to isocratic elution. longdom.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and system pressure. longdom.org |

| Detection | UV at 230 nm | This wavelength provides good sensitivity for the aromatic ring structure common to hydroxybenzoic acids. longdom.orglongdom.org |

| Column Temp. | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves converting the polar hydroxyl and carboxylic acid functional groups into less polar ethers and esters, for example, through silylation.

Once derivatized, the compound can be separated from other components in the gas chromatograph based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly specific identification. GC-MS analysis of a related compound, 4-hydroxybenzoic acid, has shown a distinct molecular ion peak, which is crucial for its identification. researchgate.net This approach offers high sensitivity and is particularly useful for identifying unknown metabolites in complex mixtures.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govusp.org It requires minimal sample volume and can provide rapid analyses with high resolution. nih.gov For compounds like this compound, which possess a chargeable carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov

In CZE, separation occurs in a buffer-filled capillary. The separation of different benzoic acid derivatives can be optimized by adjusting the buffer pH, concentration, and the addition of organic modifiers like methanol (B129727) or ethanol (B145695) to the buffer, which can alter the electroosmotic flow and electrophoretic mobility of the analytes. uow.edu.au Nonaqueous capillary electrophoresis (NACE) has also been developed for the separation of p-hydroxybenzoic acid and related compounds, demonstrating excellent resolution and sensitivity. nih.gov By coupling CE with sensitive detection methods, such as diode array detection (DAD), it is possible to identify and quantify analytes at very low concentrations. nih.gov

Advanced Detection Techniques (e.g., Fluorescence, Electrochemical Detection)

To enhance the sensitivity and selectivity of analytical methods, advanced detection techniques can be coupled with separation systems like HPLC or CE.

Fluorescence Detection: While some phenolic compounds exhibit native fluorescence, others may require derivatization with a fluorescent tag. For compounds that can be studied via their intrinsic fluorescence, this method offers high sensitivity. The fluorescence quenching of a protein like human serum albumin (HSA) has been used to study its interaction with 4-hydroxybenzoic acid. nih.govnih.gov This principle can be applied in a quantitative assay where the analyte concentration is related to the degree of fluorescence quenching.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds, including phenols. An electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This method has been used for detecting 4-hydroxyphenylacetic acid (4-HPA) by measuring the amperometric response. nih.gov The hydroxyl group on the aromatic ring of this compound is susceptible to oxidation, making it a suitable candidate for ECD. This technique, when paired with HPLC, can achieve very low detection limits, which is advantageous for trace-level analysis in academic research settings.

Method Validation and Robustness Studies in an Academic Setting

In an academic research context, validating a newly developed analytical method is critical to ensure that the results are reliable and reproducible. Method validation involves systematically evaluating a set of analytical performance characteristics. researchgate.netgavinpublishers.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.netgavinpublishers.com For an HPLC method, this is often demonstrated by separating the analyte peak from all other peaks in a chromatogram.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a linear regression analysis of a series of standards.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netgavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte. longdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intra-day and inter-day precision). longdom.orglongdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net This provides an indication of its reliability during normal usage.

Interactive Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria (Academic Research) |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99 for photodiode array detection. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | Closeness of measured value to the true value. | Recovery typically between 95% and 105%. |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 2% for intra-day and inter-day studies. nih.gov |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) of 3:1. researchgate.net |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) of 10:1. |

| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |

Viii. Potential Applications of 4 Hydroxy 3 Isopropylbenzoic Acid in Chemical Science and Technology Non Clinical

Use as a Building Block for Specialty Polymers and Materials

4-Hydroxy-3-isopropylbenzoic acid serves as a valuable monomer in the synthesis of specialty polymers and materials. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows it to participate in polymerization reactions to form polyesters and other polymers. These polymers can exhibit unique properties due to the presence of the isopropyl and hydroxyl groups on the benzene (B151609) ring.

The related compound, 4-hydroxybenzoic acid, is a well-established monomer for the production of liquid crystalline polymers. researchgate.netgreenchemicals.co.jp These polymers are known for their high strength, thermal stability, and chemical resistance, making them suitable for applications in electronics and aerospace. While specific research on polymers derived solely from this compound is not extensively documented in the provided results, its structural similarity to 4-hydroxybenzoic acid suggests its potential in creating polymers with modified properties. The isopropyl group could influence the polymer's solubility, processability, and final material characteristics.

For instance, the synthesis of polyesters from diols and dicarboxylic acids is a common industrial process. This compound can act as an A-B type monomer, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another to form an ester linkage, leading to the formation of a polyester (B1180765) chain. The steric bulk of the isopropyl group may affect the polymer's crystallinity and melting point.

Application in Agrochemical Research as an Intermediate

Substituted benzoic acids are recognized as important intermediates in the synthesis of agrochemicals. While direct applications of this compound as an agrochemical are not detailed, its structural motifs are found in various pesticides. The carboxylic acid and hydroxyl groups provide reactive sites for further chemical modifications to produce more complex molecules with desired biological activities.

For example, the formation of crystalline complexes between 4-hydroxybenzoic acid and certain pesticides has been shown to improve the properties of the active ingredients, such as melting point and germination rate. google.com This suggests that this compound could potentially be used in a similar manner to create co-crystals or formulations of existing agrochemicals, possibly enhancing their efficacy or stability. The search results indicate that pesticide compositions can include this compound. ambeed.com

Role in the Synthesis of Dyes, Pigments, or Functional Materials